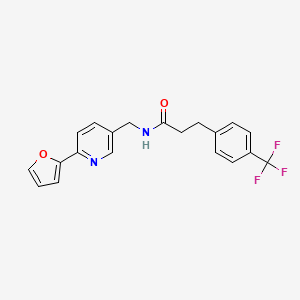
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2O2 and its molecular weight is 374.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : Known for its role in various biological activities.
- Pyridine moiety : Often associated with enhanced pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example, studies on related N-heterocycles have shown promising in vitro activity against various viral strains, with effective concentrations (EC50) reported in the low micromolar range (0.20 to 0.35 μM) .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies indicate strong binding affinities to these targets, suggesting a mechanism of action that could lead to reduced tumor growth .
Enzyme Inhibition
The trifluoromethyl group and the furan-pyridine linkage may enhance the compound's ability to inhibit specific enzymes. For instance, related compounds have been documented to effectively inhibit catechol-O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism and is implicated in various neurological disorders .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of similar compounds, researchers found that derivatives with furan and pyridine rings exhibited superior activity against HIV reverse transcriptase compared to standard treatments. The most effective compounds showed IC50 values significantly lower than those of existing antiviral drugs .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of pyridine derivatives highlighted that modifications at the furan or trifluoromethyl positions can enhance cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 45 μM to 130 μM for different derivatives, indicating a promising therapeutic window for further development .
Tables
| Activity Type | Compound | IC50/EC50 Values | Target |
|---|---|---|---|
| Antiviral | N-Heterocycles | 0.20 - 0.35 μM | HIV RT |
| Anticancer | Pyridine Derivatives | 45 - 130 μM | Various Enzymes |
Propiedades
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-7-3-14(4-8-16)6-10-19(26)25-13-15-5-9-17(24-12-15)18-2-1-11-27-18/h1-5,7-9,11-12H,6,10,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZNCFCAVAEZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













